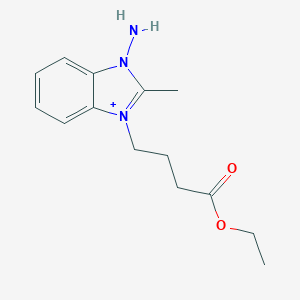![molecular formula C17H18N2O4S B280646 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one](/img/structure/B280646.png)
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as DBIMSO, and its chemical formula is C19H21N2O4S.
作用机制
The mechanism of action of 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one involves the inhibition of protein kinases, which play a crucial role in cell signaling pathways. DBIMSO has been shown to selectively inhibit the activity of certain protein kinases, such as Src and Abl kinases, which are involved in cancer cell proliferation and survival. This inhibition leads to the induction of apoptosis and the inhibition of angiogenesis, which are important processes in cancer treatment.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinases, which are involved in cell signaling pathways. DBIMSO has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in various physiological processes, including inflammation and aging. Additionally, DBIMSO has been shown to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one in lab experiments is its high purity and stability. This compound can be easily synthesized and purified, making it an ideal candidate for research studies. However, one of the limitations of using DBIMSO is its potential toxicity. This compound has been found to be toxic to certain cell types at high concentrations, which could limit its use in certain experiments.
未来方向
There are several future directions for research on 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one. One area of research is the development of new cancer therapies. DBIMSO has shown promising results in inhibiting cancer cell growth, and further research could lead to the development of new cancer treatments. Another area of research is the development of new neuroprotective agents. DBIMSO has been found to have neuroprotective effects, and further research could lead to the development of new drugs for the treatment of neurodegenerative diseases. Additionally, research could focus on the development of new antimicrobial agents, as DBIMSO has shown potential in inhibiting the growth of certain bacteria and fungi.
合成方法
The synthesis of 6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one involves the reaction of 2,6-dimethylmorpholine-N-oxide with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with a sulfonating reagent to yield the final product. This synthesis method has been optimized to produce high yields of pure DBIMSO.
科学研究应用
6-[(2,6-dimethylmorpholino)sulfonyl]benzo[cd]indol-2(1H)-one has been extensively studied for its potential applications in various fields. One of the most promising areas of research is cancer treatment. DBIMSO has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to enhance the efficacy of chemotherapy drugs. Other potential applications of DBIMSO include the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's, and the development of new antimicrobial agents.
属性
分子式 |
C17H18N2O4S |
|---|---|
分子量 |
346.4 g/mol |
IUPAC 名称 |
6-(2,6-dimethylmorpholin-4-yl)sulfonyl-1H-benzo[cd]indol-2-one |
InChI |
InChI=1S/C17H18N2O4S/c1-10-8-19(9-11(2)23-10)24(21,22)15-7-6-14-16-12(15)4-3-5-13(16)17(20)18-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,20) |
InChI 键 |
FPIISAFZSHOORJ-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
规范 SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C3C=CC=C4C3=C(C=C2)NC4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis{2-[4-(acetylamino)phenoxy]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280564.png)
![3-{2-[4-(Acetylamino)phenoxy]ethyl} 5-(2-methoxyethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280567.png)
![3-Ethyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280568.png)
![3-Isopropyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280569.png)

![3-Allyl 5-[2-(ethylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280572.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280573.png)
![Bis[2-(methylsulfanyl)ethyl] 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280574.png)
![3-Allyl 5-[2-(methylsulfanyl)ethyl] 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280575.png)

![N-[2-[[2-(3,4-diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)acetyl]amino]ethyl]-3,5-dimethoxybenzamide](/img/structure/B280582.png)

![8-{2-[(5-{[2-(8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium-8-yl)ethyl]amino}-5-oxopentanoyl)amino]ethyl}-8H-acenaphtho[1',2':3,4]pyridazino[1,6-a]benzimidazol-13-ium](/img/structure/B280584.png)
![4-(3,4-Diaza-11-azoniahexacyclo[13.7.1.02,14.04,12.05,10.019,23]tricosa-1(22),2,5,7,9,11,13,15,17,19(23),20-undecaen-11-yl)butanoic acid](/img/structure/B280585.png)
